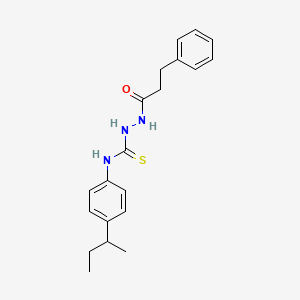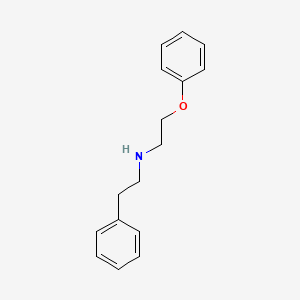![molecular formula C18H25N3O3 B4841879 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4841879.png)
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide
描述
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APIM-201, is a small molecule inhibitor that has recently gained attention in scientific research. This compound has been shown to have potential therapeutic benefits in various diseases, including cancer and inflammation. In
科学研究应用
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to inhibit the activity of PARP-1, a protein that plays a crucial role in DNA repair and cell survival. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells, making 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for cancer treatment.
In addition to its anti-cancer properties, 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects. It can inhibit the activity of NF-κB, a protein that is involved in the regulation of immune responses and inflammation. This inhibition leads to a decrease in the production of inflammatory cytokines, making 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide a potential treatment for inflammatory diseases.
作用机制
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of PARP-1 and NF-κB. PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival. When DNA is damaged, PARP-1 is activated to repair the damage. However, if the damage is too severe, PARP-1 can lead to cell death. 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of PARP-1, leading to the accumulation of DNA damage and cell death in cancer cells.
NF-κB is a protein that is involved in the regulation of immune responses and inflammation. It is activated in response to various stimuli, including infection and inflammation. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation. 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of NF-κB, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting the activity of PARP-1. It can also decrease the production of inflammatory cytokines by inhibiting the activity of NF-κB. In addition, 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide can modulate the immune response by regulating the activity of T cells and B cells.
实验室实验的优点和局限性
One of the advantages of using 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It can also be used in a variety of cell types and animal models. However, one of the limitations of using 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide is that it can have off-target effects, leading to potential toxicity. It is also important to note that the efficacy of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide may vary depending on the type of cancer or disease being studied.
未来方向
There are several future directions for the study of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(acetylamino)phenyl]-N-(1-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide and its potential side effects.
属性
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N-pentan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-5-12(2)19-18(24)14-10-17(23)21(11-14)16-8-6-15(7-9-16)20-13(3)22/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,19,24)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWODZTRDVYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(acetylamino)phenyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4841848.png)
![4-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841852.png)

![2-(ethylthio)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4841858.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4841866.png)
![N-[5-methoxy-1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4841886.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4841895.png)
![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4841901.png)
![3-butyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4841917.png)